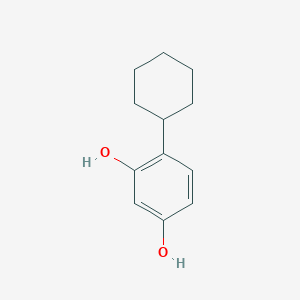
4-Cyclohexylresorcinol
Cat. No. B1605403
Key on ui cas rn:
2138-20-7
M. Wt: 192.25 g/mol
InChI Key: LSEHCENPUMUIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06132740
Procedure details


Resorcinol (2.2 g, 20 mmol) and cyclohexanol (6.33 ml, 6 g, 60 mmol) were suspended in 85% polyphosphoric acid (8 ml). The mixture was heated to 125° C. for 24 hours, after which time TLC appeared to show complete consumption of the starting materials. On cooling the mixture was partitioned between water (50 ml) and diethyl ether (50 ml). The aqueous layer was discarded, and the organic portion extracted with sodium hydroxide solution (2×50 ml, 2M). The base extract was washed with ether (3×50 ml), and then acidified with aqueous hydrochloric acid (120 ml, 2M). The organic components were then extracted into diethyl ether (2×50 ml), dried (magnesium sulfate), filtered and the solvent removed under reduced pressure. The resulting brown oil was then chromatographed on silica gel, eluting with ethyl acetate/petroleum ether (bp 60-80° C.) 1:2 to give the desired product as an off-white solid (1.7 g, 44%).


[Compound]
Name
polyphosphoric acid
Quantity
8 mL
Type
solvent
Reaction Step Three

Name
Yield
44%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH:9]1(O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[CH:9]1([C:6]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=2[OH:5])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
6.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)O
|
Step Three
[Compound]
|
Name
|
polyphosphoric acid
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of the starting materials
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between water (50 ml) and diethyl ether (50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic portion extracted with sodium hydroxide solution (2×50 ml, 2M)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The base extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ether (3×50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic components were then extracted into diethyl ether (2×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting brown oil was then chromatographed on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate/petroleum ether (bp 60-80° C.) 1:2
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)C1=C(C=C(O)C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
